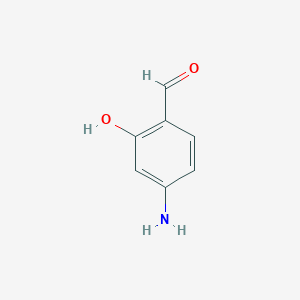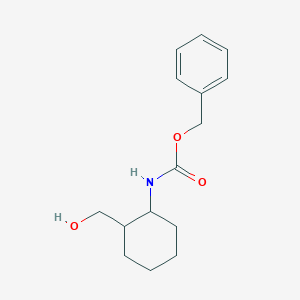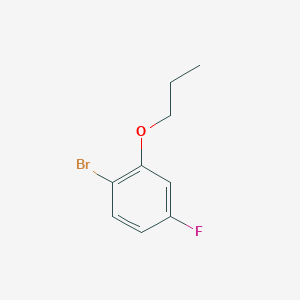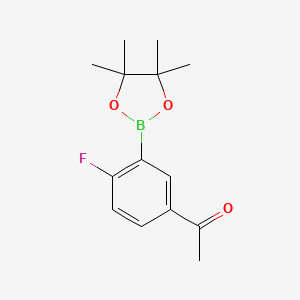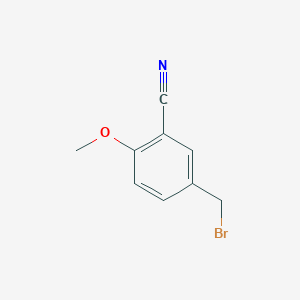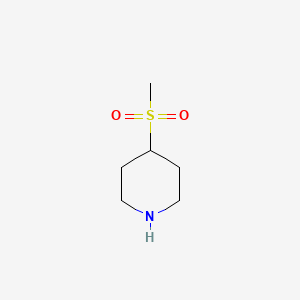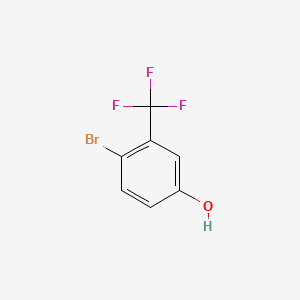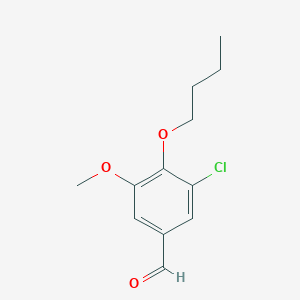
1-(Brommethyl)-3-(Methylsulfonyl)benzol
Übersicht
Beschreibung
1-(Bromomethyl)-3-(methylsulfonyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and reactivity of structurally related brominated and sulfonated aromatic compounds. These insights can be extrapolated to understand the properties and potential uses of 1-(Bromomethyl)-3-(methylsulfonyl)benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, often requiring multiple steps and careful control of reaction conditions. For example, the total synthesis of a biologically active dibrominated compound was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, involves specific conditions to manage the steric effects and achieve the desired product . These examples suggest that the synthesis of 1-(Bromomethyl)-3-(methylsulfonyl)benzene would also require careful planning and optimization to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using techniques such as X-ray diffraction (XRD) . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined by XRD, revealing the geometrical parameters of the organic cation with high accuracy . This indicates that a similar approach could be used to determine the molecular structure of 1-(Bromomethyl)-3-(methylsulfonyl)benzene, providing insights into its geometry and electronic structure.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, such as selective bromination , cyclopropanation , and sulfonation . The reactivity of these compounds is influenced by the presence of bromine and other functional groups. For instance, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions . This suggests that 1-(Bromomethyl)-3-(methylsulfonyl)benzene could be a versatile intermediate for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of rotational isomers and the ability to form intermolecular interactions, such as hydrogen bonds and halogen bonds, can affect the compound's melting point, solubility, and crystalline structure . The bromine atoms can also engage in C–Br···Br and C–Br···π interactions, which can influence the packing and stability of the crystalline form . These properties are important for the practical applications of 1-(Bromomethyl)-3-(methylsulfonyl)benzene in synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Fluorophor-Entwicklung in der Biobildgebung
1-(Brommethyl)-3-(Methylsulfonyl)benzol: ist ein potenzieller Vorläufer bei der Synthese von Fluorophoren auf Basis eines einzelnen Benzols (SBBFs). Diese Fluorophore sind in der Biobildgebung von entscheidender Bedeutung aufgrund ihrer elektronendonatorischen (D)–akzeptorischen (A)-dipolaren Struktur, die für die Fluoreszenz unerlässlich ist . Die Fähigkeit der Verbindung, an Elektronentransferprozessen teilzunehmen, macht sie wertvoll für die Entwicklung neuer Bildgebungsmittel, die in der biologischen Forschung eingesetzt werden können, um zelluläre Prozesse mit hoher Spezifität und Sensitivität zu visualisieren.
Bausteine für die organische Synthese
In der organischen Synthese dient This compound als vielseitiger Baustein. Es kann aufgrund des Vorhandenseins sowohl einer Brommethyl- als auch einer Methylsulfonylgruppe an verschiedenen chemischen Reaktionen teilnehmen, um komplexe Moleküle zu bilden . Diese doppelte Funktionalität ermöglicht die Herstellung einer breiten Palette von Derivaten, die wiederum bei der Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Verbindungen eingesetzt werden können.
Anwendungen in der analytischen Chemie
Die Strukturmerkmale der Verbindung machen sie für den Einsatz in der analytischen Chemie als Standard- oder Referenzmaterial geeignet. Sie kann zur Kalibrierung von Instrumenten oder zur Validierung analytischer Methoden wie NMR, HPLC, LC-MS und UPLC verwendet werden . Ihre klar definierte Struktur und ihre Eigenschaften gewährleisten genaue und zuverlässige Messungen, die in analytischen Verfahren von entscheidender Bedeutung sind.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound bei der Entwicklung von Arzneimittelkandidaten eingesetzt. Seine Reaktivität mit verschiedenen Nukleophilen macht es zu einem wertvollen Zwischenprodukt bei der Synthese einer breiten Palette potenzieller Therapeutika . Die Rolle der Verbindung in den frühen Phasen der Arzneimittelforschung ist bedeutsam, da sie zur Erstellung vielfältiger chemischer Bibliotheken für das Screening beiträgt.
Materialwissenschaften
Diese Verbindung spielt eine wichtige Rolle im Bereich der Materialwissenschaften, insbesondere bei der Entwicklung neuer Materialien mit spezifischen photophysikalischen Eigenschaften. Ihre Integration in Polymere oder kleine Moleküle kann zu Materialien mit einzigartigen optischen, elektronischen oder mechanischen Eigenschaften führen, die bei der Herstellung von fortschrittlichen Materialien für Elektronik, Beschichtungen und andere Anwendungen nützlich sind .
Umweltwissenschaften
This compound: kann auch in den Umweltwissenschaften Anwendung finden. Als Verbindung mit einem Benzolring und funktionellen Gruppen, die modifiziert werden können, könnte sie bei der Synthese von Verbindungen verwendet werden, die für die Sanierung der Umwelt entwickelt wurden, oder als Modellverbindung in Studien zur Umweltverträglichkeit . Sein Potenzial, Produkte zu bilden, die mit Schadstoffen interagieren, macht es zu einem Kandidaten für die Forschung nach neuen Methoden zur Umweltverschmutzungskontrolle und -überwachung.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXBZWXKAYJVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625732 | |
| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82657-76-9 | |
| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


